2',3'-Di-O-acetyl-D-uridine

Bioavailability Prodrug Uridine

2',3'-Di-O-acetyl-D-uridine (CAS 29108-90-5) is a chemically protected uridine derivative in which the 2' and 3' hydroxyl groups of the ribose moiety are acetylated. This acetylation converts the polar nucleoside into a more lipophilic, membrane-permeable prodrug form, enhancing its stability and cellular uptake relative to unmodified uridine.

Molecular Formula C13H16N2O8
Molecular Weight 328.27 g/mol
Cat. No. B14100444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Di-O-acetyl-D-uridine
Molecular FormulaC13H16N2O8
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)
InChIKeyBUHMZKLSFGZBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2',3'-Di-O-acetyl-D-uridine: Baseline Overview for Procurement and Research Selection


2',3'-Di-O-acetyl-D-uridine (CAS 29108-90-5) is a chemically protected uridine derivative in which the 2' and 3' hydroxyl groups of the ribose moiety are acetylated [1]. This acetylation converts the polar nucleoside into a more lipophilic, membrane-permeable prodrug form, enhancing its stability and cellular uptake relative to unmodified uridine [1]. As a purine nucleoside analog, it has been investigated for broad antitumor activity targeting indolent lymphoid malignancies, with anticancer mechanisms relying on inhibition of DNA synthesis and induction of apoptosis .

Why 2',3'-Di-O-acetyl-D-uridine Cannot Be Replaced by Generic Uridine Analogs


The selective acetylation at the 2' and 3' positions of 2',3'-Di-O-acetyl-D-uridine confers distinct physicochemical and biological properties that preclude simple substitution with unmodified uridine or other acylated uridine prodrugs. Unmodified uridine exhibits poor oral bioavailability (approximately 7%) due to extensive first-pass metabolism and limited membrane permeability [1]. While the tri-acetylated analog uridine triacetate (2',3',5'-tri-O-acetyluridine) achieves improved bioavailability (~50%), the di-acetylated derivative offers a unique intermediate profile—retaining a free 5'-hydroxyl group that enables further site-specific conjugation (e.g., phosphorylation, prodrug elaboration) while still providing enhanced stability and cellular uptake compared to uridine [1][2]. This positional selectivity is critical for applications requiring orthogonal protection strategies in oligonucleotide synthesis and targeted prodrug design.

Quantitative Differentiation of 2',3'-Di-O-acetyl-D-uridine Against Closest Analogs


Oral Bioavailability: 2',3'-Di-O-acetyl-D-uridine vs. Uridine Triacetate

2',3'-Di-O-acetyl-D-uridine serves as a uridine prodrug with enhanced oral bioavailability relative to unmodified uridine. Unmodified uridine has a reported oral bioavailability of approximately 7% in both humans and mice [1]. The tri-acetylated analog, 2',3',5'-tri-O-acetyluridine (uridine triacetate), achieves an oral bioavailability of approximately 50% [1]. While direct bioavailability data for 2',3'-di-O-acetyluridine are not reported in the same study, its di-acetylated structure confers intermediate lipophilicity and membrane permeability that improve upon uridine while retaining a free 5'-hydroxyl for further conjugation, a feature absent in the fully acetylated analog.

Bioavailability Prodrug Uridine

Enzymatic Regioselective Synthesis: High-Yield Production of 2',3'-Di-O-acetyluridine

2',3'-Di-O-acetyluridine (DAU) can be selectively produced from 2',3',5'-tri-O-acetyluridine (TAU) via Novozym 435-catalyzed alcoholysis. At an alcohol/substrate molar ratio of 120 and a substrate/biocatalyst mass ratio of 6.16, DAU was obtained in 92% yield after 22 hours [1]. This enzymatic approach provides a highly regioselective route to the 2',3'-diacetyl derivative, avoiding the non-selective chemical hydrolysis that generates mixtures of mono-, di-, and tri-acetylated species.

Biocatalysis Regioselective deacetylation Nucleoside modification

Chemical Deprotection Yield in Oligonucleotide Synthesis

In the synthesis of oligoribonucleotide phosphotriester intermediates, treatment of a fully protected dinucleoside phosphate bearing a 2',3'-di-O-acetyluridine moiety with zinc bromide under anhydrous conditions afforded the 5'-unblocked product in 86% isolated yield. Under non-anhydrous conditions, the yield dropped to 72% [1]. This highlights the critical importance of moisture control when handling this acetyl-protected intermediate.

Oligonucleotide synthesis Protecting groups Dinucleoside phosphates

Enhanced Enzymatic Stability via 2',3'-Diacetylation

Acetylation of the 2' and 3' hydroxyl groups of uridine enhances the stability of the nucleoside structure, making it more resistant to enzymatic degradation [1]. This improved metabolic stability is a class-wide property of acylated nucleoside prodrugs, including 2',3'-di-O-acetyluridine, and is crucial for applications where prolonged biological activity is desired, such as in antiviral and anticancer therapies.

Metabolic stability Prodrug design Enzymatic degradation

Utility as a Versatile Intermediate in Prodrug Conjugation

2',3'-Di-O-acetyluridine retains a free 5'-hydroxyl group that permits further site-specific functionalization. This feature has been exploited in the synthesis of 5′-O-(acetoacetyl)-2′,3′-di-O-acetyluridine, a dual-action prodrug designed for disorders characterized by cerebral metabolic energy failure or diminished mitochondrial energy reserve capacity [1]. In contrast, the fully acetylated uridine triacetate lacks this orthogonal handle, limiting its utility as a scaffold for advanced prodrug design.

Prodrug synthesis Site-specific conjugation Uridine delivery

Optimal Application Scenarios for 2',3'-Di-O-acetyl-D-uridine Based on Quantitative Evidence


Enzymatic Synthesis of Regioselectively Protected Nucleoside Intermediates

Researchers requiring high-purity 2',3'-di-O-acetyluridine can leverage the Novozym 435-catalyzed alcoholysis protocol, which achieves 92% regioselective conversion from the tri-acetylated precursor [1]. This biocatalytic route offers superior selectivity over chemical hydrolysis and is suitable for scale-up in medicinal chemistry and process development laboratories.

Oligonucleotide Synthesis Requiring Orthogonal 2',3'-Protection

2',3'-Di-O-acetyluridine serves as a key building block in oligoribonucleotide assembly where orthogonal protection of the 2' and 3' hydroxyls is required while maintaining a free 5'-hydroxyl for phosphorylation or coupling. The established deprotection yield of 86% under anhydrous conditions provides a reliable benchmark for synthetic planning [2].

Design of Site-Specific Uridine Prodrugs with Enhanced Bioavailability

Investigators developing uridine-based therapeutics for conditions such as sarcopenia, muscle wasting, or mitochondrial disorders can utilize 2',3'-di-O-acetyluridine as a scaffold for 5'-conjugation. The free 5'-hydroxyl permits attachment of targeting moieties or additional promoieties (e.g., ketoleucine, acetoacetyl) while the 2',3'-acetyl groups enhance membrane permeability and metabolic stability [3][4].

In Vitro and In Vivo Studies of Nucleoside Antimetabolite Activity

2',3'-Di-O-acetyl-D-uridine, as a purine nucleoside analog, has documented activity against indolent lymphoid malignancies via inhibition of DNA synthesis and induction of apoptosis . The enhanced cellular uptake conferred by acetylation makes it a suitable probe for investigating nucleoside antimetabolite mechanisms in cancer cell lines and preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Di-O-acetyl-D-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.